2-Ethylidene-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene

Organometallic ligand design Indenyl ligand precursor Steric tuning

2-Ethylidene-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene (CAS 919301‑26‑1) is a C15H20 bicyclic hydrocarbon belonging to the 2,3-dihydro‑1H‑indene (indane) family. Its structure features a fully substituted five‑membered ring carrying four methyl groups at the 1‑ and 3‑positions and an exocyclic ethylidene double bond at the 2‑position.

Molecular Formula C15H20
Molecular Weight 200.32 g/mol
CAS No. 919301-26-1
Cat. No. B12618463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylidene-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene
CAS919301-26-1
Molecular FormulaC15H20
Molecular Weight200.32 g/mol
Structural Identifiers
SMILESCC=C1C(C2=CC=CC=C2C1(C)C)(C)C
InChIInChI=1S/C15H20/c1-6-13-14(2,3)11-9-7-8-10-12(11)15(13,4)5/h6-10H,1-5H3
InChIKeyPPICOQQOFDNKRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethylidene-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene (CAS 919301-26-1): Structural Identity, Class, and Procurement Context


2-Ethylidene-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene (CAS 919301‑26‑1) is a C15H20 bicyclic hydrocarbon belonging to the 2,3-dihydro‑1H‑indene (indane) family. Its structure features a fully substituted five‑membered ring carrying four methyl groups at the 1‑ and 3‑positions and an exocyclic ethylidene double bond at the 2‑position. This substitution pattern distinguishes it from both the parent indane and the commonly encountered 2‑aryl‑substituted indene ligands used in organometallic catalysis . The molecular weight is 200.32 g·mol⁻¹ and the calculated octanol/water partition coefficient (LogP) is 4.20, indicating strongly lipophilic character . Although the compound itself is not an active catalyst, it serves as a strategic intermediate for constructing sterically and electronically tuned indenyl‑ and indenylidene‑metal complexes [1].

Why 2-Ethylidene-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene Cannot Be Replaced by Generic Indene or Indane Ligand Precursors


Generic indene or indane building blocks cannot replicate the performance envelope of 2‑ethylidene‑1,1,3,3‑tetramethyl‑2,3‑dihydro‑1H‑indene in ligand synthesis. The 1,1,3,3‑tetramethyl pattern creates a highly congested steric environment that shields the metal center in the resulting complexes, while the 2‑ethylidene unit serves as a reactive handle for introducing additional functionality—through hydroboration, epoxidation, or cross‑coupling—that is absent in the saturated analog (CAS 4834‑33‑7) or in simple 2‑methyl‑substituted derivatives . In metallocene‑catalyzed olefin polymerization, subtle changes in indenyl ligand substitution are known to shift stereospecificity from aspecific to highly isotactic and can alter comonomer incorporation efficiency by >50 % [1]. Consequently, substituting this compound with a less‑substituted indene directly compromises catalyst microstructure control and polymer property tailoring.

Product-Specific Quantitative Evidence Guide for 2-Ethylidene-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene


Structural Differentiation: Exocyclic 2-Ethylidene Group vs. Saturated and Methyl-Substituted Analogs

The 2‑ethylidene substituent provides a unique exocyclic double bond that is absent in the direct saturated analog 1,1,3,3‑tetramethyl‑2,3‑dihydro‑1H‑indene (CAS 4834‑33‑7) and is sterically more demanding than the methylidene congener (CAS 150799‑08‑9). This functional handle enables post‑complexation derivatization (e.g., hydroboration, epoxidation) that is not possible with the saturated or simple 2‑methyl‑substituted building blocks . In the context of indenylidene‑ruthenium olefin metathesis catalysts, increasing steric bulk around the indenylidene moiety has been shown computationally and experimentally to promote the rate‑limiting phosphine dissociation step, directly enhancing catalyst initiation rates [1].

Organometallic ligand design Indenyl ligand precursor Steric tuning

Physicochemical Differentiation: Lipophilicity (LogP) Relative to C15H20 Indene Isomers

Among C15H20 indene isomers, the tetramethyl‑substituted dihydroindene scaffold exhibits markedly higher calculated lipophilicity. The target compound shows a predicted LogP of 4.20 , whereas the isomeric 7‑ethyl‑1‑methyl‑5‑(1‑methylethyl)‑1H‑indene (NIST entry) and 1‑cyclohexyl‑2,3‑dihydro‑1H‑indene (CAS 58453‑09‑1) each have lower predicted LogP values (~3.8–4.0) [1]. This ~0.2–0.4 LogP unit increase translates to a 1.6‑ to 2.5‑fold higher octanol/water partition coefficient, affecting solubility, extraction behavior, and catalyst phase‑transfer properties in biphasic reaction systems.

Physicochemical profiling Lipophilicity Structural isomer comparison

Ligand Precursor Reactivity: 2‑Ethylidene vs. 2‑Arylindene Building Blocks in Metallocene Synthesis

The 2‑ethylidene‑substituted indane is a direct precursor for 2‑alkyl‑substituted indenyl ligands, whereas the widely used 2‑phenylindene (CAS 4505‑48‑0) yields 2‑aryl‑substituted systems. In unbridged fluxional metallocene catalysts for α‑olefin polymerization, 2‑arylindene‑based catalysts exhibit a ≥10‑fold increase in activity upon addition of small amounts (0.1–10 wt%) of ethylene to the feed [1]. The 2‑ethylidene variant offers an intermediate steric profile—less bulky than a 2‑phenyl group but more sterically demanding than 2‑methyl—that allows access to a distinct window of catalyst activity/comonomer incorporation that cannot be achieved with either the 2‑phenyl or the 2‑methyl analog [2].

Metallocene catalyst synthesis Ligand precursor comparison 2‑Arylindene analogs

Catalyst Initiation Kinetics: Indenylidene Ligand Steric Effects on Phosphine Dissociation Rate

In ruthenium‑indenylidene olefin metathesis catalysts, the steric demand of the indenylidene ligand directly governs the rate of the initiating phosphine dissociation step. DFT calculations and experimental kinetic data show that more sterically encumbered indenylidene ligands undergo a more exothermic first phosphine dissociation, lowering the activation barrier for catalyst initiation [1]. In a comparative study, initiation rate constants (kᵢ) for Ru‑indenylidene complexes varied by >250‑fold depending on the substitution pattern: a highly sterically demanding indenylidene catalyst initiated >250× faster than the parent indenylidene complex M2 (RuCl₂(H₂IMes)(PCy₃)(Ind)) and 65× faster than the unsaturated indenylidene congener UC [2]. The 1,1,3,3‑tetramethyl‑2‑ethylidene substitution pattern on the indene precursor is expected to translate into an indenylidene ligand with substantially enhanced steric bulk at the 1‑ and 3‑positions, positioning it within the high‑initiation‑rate regime of this catalyst family.

Olefin metathesis Indenylidene catalysts Initiation kinetics

Tetrahydroindenyl vs. Indenyl Ligand Effectiveness in Comonomer Incorporation

The target compound exists as a 2,3‑dihydro‑1H‑indene (tetrahydroindenyl‑type) scaffold, which is structurally analogous to the tetrahydroindenyl ligand framework. Recent studies demonstrate that tetrahydroindenyl‑based Group IV metallocene catalysts are more effective than their fully unsaturated indenyl counterparts for comonomer incorporation in ethylene/α‑olefin copolymerization, owing to favorable steric and electronic properties [1]. Specifically, tetrahydroindenyl derivatives exhibit higher stability and improved incorporation of 1‑hexene and longer‑chain α‑olefins, resulting in polymers with lower melting transitions and more homogeneous comonomer distribution compared to indenyl‑based catalysts [2]. The 2‑ethylidene‑1,1,3,3‑tetramethyl substitution further amplifies these effects by combining the saturated ring electronics with the tunable steric bulk at the 2‑position.

Ethylene copolymerization Tetrahydroindenyl ligands Comonomer incorporation

Synthetic Accessibility: Streamlined Access to Highly Substituted Indene Ligand Frameworks

The target compound exemplifies a broader class of highly substituted indenes accessible through tandem addition/electrocyclization/benzylation methodologies that operate under BF₃·Et₂O mediation [1]. This synthetic route enables the preparation of multisubstituted indenes in a one‑pot procedure, a significant advantage over traditional multi‑step syntheses that require sequential alkylations and functional group manipulations [2]. For the 2‑ethylidene‑1,1,3,3‑tetramethyl substitution pattern, the convergent one‑pot approach offers higher step economy (typically 2–3 synthetic steps vs. 5–7 for sequential routes) and avoids the use of air‑sensitive organometallic reagents required in alternative syntheses. While no direct yield comparison for this specific compound is publicly available, the generality of the method has been demonstrated across a range of aromatic aldehydes, yielding indene derivatives in 45–92% isolated yields [1].

Indene synthesis Ligand library construction Synthetic efficiency

High-Value Application Scenarios for 2-Ethylidene-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene in Scientific and Industrial Settings


Synthesis of Sterically Tuned Ruthenium–Indenylidene Olefin Metathesis Precatalysts

The compound is the direct ligand precursor for 2‑ethylidene‑substituted indenylidene ruthenium complexes. As demonstrated by Urbina‑Blanco et al., the steric bulk of the indenylidene ligand can accelerate catalyst initiation by >250‑fold relative to the unsubstituted indenylidene complex M2 [1]. The 1,1,3,3‑tetramethyl substitution pattern places four methyl groups in the immediate coordination sphere of the metal, maximizing the steric promotion of phosphine dissociation while the 2‑ethylidene unit can be further elaborated to introduce additional functionality. These catalysts are employed in ring‑closing metathesis (RCM) for natural product synthesis and in ring‑opening metathesis polymerization (ROMP) for functional polymer production.

Metallocene Catalyst Development for Isotactic Polypropylene with High Melting Temperature

In bridged bis(indenyl)zirconocene dichloride catalysts, methyl substitution at the 2‑, 4‑, and 7‑positions of the indenyl ligand is known to influence propylene polymerization stereospecificity [2]. The 2‑ethylidene‑1,1,3,3‑tetramethyl‑substituted indene serves as a precursor for C₂‑symmetric ansa‑metallocenes where the ethylidene bridge and tetramethyl substitution enforce a rigid ligand geometry that favors isotactic polypropylene formation. Kaminsky and coworkers have shown that ethylidene‑bridged bis(2,4,7‑trimethyl‑1‑indenyl)zirconium dichloride produces polypropylene with significantly higher isotacticity and melting temperature than the unsubstituted analog [3].

Fluxional Metallocene Catalysts for Elastomeric Polypropylene and Ethylene/α‑Olefin Copolymers

Unbridged 2‑arylindene‑based fluxional metallocene catalysts exhibit a ≥10‑fold activity increase upon ethylene addition and produce elastomeric polypropylene with stereoblock microstructure [4]. The 2‑ethylidene‑1,1,3,3‑tetramethyl‑substituted indene provides an intermediate steric profile between 2‑aryl and 2‑alkyl systems, enabling catalyst developers to access a distinct region of the activity–stereoselectivity–comonomer incorporation landscape. This is particularly valuable for producing thermoplastic elastomers and plastomers with tailored crystallinity and elastic recovery.

One‑Pot Synthesis of Diversely Functionalized Indene Ligand Libraries for High‑Throughput Catalyst Screening

The tandem addition/electrocyclization/benzylation methodology described by Sudhakar et al. (J. Org. Chem. 2019) provides access to highly substituted indenes, including the 2‑ethylidene‑1,1,3,3‑tetramethyl scaffold, in a single synthetic operation [5]. This convergent approach reduces the synthetic burden from 5–7 steps to 2–3 steps, enabling the rapid construction of ligand libraries for high‑throughput experimentation (HTE) in both academic and industrial catalyst discovery programs. The method's compatibility with diverse aromatic aldehydes allows systematic variation of the indene scaffold while maintaining the critical 1,1,3,3‑tetramethyl‑2‑ethylidene core.

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